molecular formula C5H6F2N2 B6218124 2-(1,1-difluoroethyl)-1H-imidazole CAS No. 2742661-15-8

2-(1,1-difluoroethyl)-1H-imidazole

Cat. No.: B6218124
CAS No.: 2742661-15-8
M. Wt: 132.1
InChI Key:
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Description

2-(1,1-Difluoroethyl)-1H-imidazole is a fluorinated organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-difluoroethyl)-1H-imidazole typically involves the introduction of the 1,1-difluoroethyl group into the imidazole ring. One common method is the nucleophilic substitution reaction, where a suitable imidazole derivative reacts with a difluoroethylating agent such as 1,1-difluoroethyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, the purification of the final product is achieved through techniques like distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoroethyl imidazole N-oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding imidazole derivative.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl imidazole N-oxide, while substitution reactions can produce various functionalized imidazole derivatives.

Scientific Research Applications

2-(1,1-Difluoroethyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Fluorinated imidazoles are investigated for their potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also influence the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine
  • 2,2-Dichloro-1,1-difluoroethyl methyl ether
  • N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(1,1-difluoroethyl)-1H-imidazole offers unique properties due to the presence of the imidazole ring and the difluoroethyl group. The imidazole ring provides a versatile scaffold for chemical modifications, while the difluoroethyl group enhances the compound’s stability and biological activity. These features make it a valuable compound in various research and industrial applications.

Properties

CAS No.

2742661-15-8

Molecular Formula

C5H6F2N2

Molecular Weight

132.1

Purity

95

Origin of Product

United States

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